BenchChemオンラインストアへようこそ!

Delamanid

antimicrobial susceptibility testing minimum inhibitory concentration MDR-TB

Delamanid exhibits lower MIC values and distinct resistance patterns versus pretomanid, with primary clearance via plasma albumin over CYP enzymes. EUCAST breakpoint: ≤0.06 mg/L. Essential for MDR-TB drug susceptibility panel inclusion. Procure for reproducible PK/PD studies leveraging validated parameters from DELIBERATE trial data.

Molecular Formula C25H25F3N4O6
Molecular Weight 534.5 g/mol
CAS No. 681492-22-8
Cat. No. B1670213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelamanid
CAS681492-22-8
SynonymsOPC-67683;  OPC 67683;  OPC67683;  Delamanid;  trade name Deltyba
Molecular FormulaC25H25F3N4O6
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1
InChIKeyXDAOLTSRNUSPPH-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Delamanid CAS 681492-22-8: Dihydro-Nitroimidazooxazole Antimycobacterial for MDR-TB


Delamanid (CAS 681492-22-8), formerly OPC-67683, is a dihydro-nitroimidazooxazole derivative developed by Otsuka Pharmaceutical for the treatment of pulmonary multidrug-resistant tuberculosis (MDR-TB) [1]. It functions as a prodrug requiring activation by the F420-dependent nitroreductase Ddn in Mycobacterium tuberculosis to inhibit methoxy- and keto-mycolic acid synthesis, thereby disrupting mycobacterial cell wall biosynthesis [2]. Delamanid received conditional approval from the European Medicines Agency (EMA) in 2014 and is now a core component of WHO-recommended shorter MDR-TB treatment regimens [3].

Delamanid CAS 681492-22-8 vs. Pretomanid: Why Nitroimidazole Substitution Is Not Clinically Equivalent


Although delamanid and pretomanid share the nitroimidazole scaffold and both require F420-dependent Ddn activation, their pharmacological profiles diverge significantly in ways that preclude interchangeable clinical use [1]. Delamanid exhibits lower MIC values and higher mycobacterial load reductions at lower concentrations compared to pretomanid in preclinical models [2]. Furthermore, certain M. tuberculosis clinical isolates display resistance to one compound while retaining susceptibility to the other, indicating that cross-resistance is not universal despite shared activation pathways [3]. Delamanid's unique primary metabolic pathway via plasma albumin, rather than hepatic CYP enzymes, yields a distinct drug-drug interaction profile with reduced susceptibility to CYP-mediated interactions, and its main metabolite DM-6705 exhibits a substantially longer half-life than the parent compound, necessitating distinct safety monitoring protocols [4]. These quantitative differences mandate compound-specific procurement and formulary decisions.

Delamanid CAS 681492-22-8: Quantitative Differential Evidence vs. Pretomanid


Superior In Vitro Potency: Delamanid vs. Pretomanid MIC Comparison in MDR/XDR-TB Clinical Isolates

Delamanid demonstrated greater in vitro potency than pretomanid against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis clinical isolates [1]. In a direct head-to-head study, delamanid exhibited lower MIC values, with a notable finding that four MDR-TB isolates resistant to delamanid had pretomanid MIC values ranging from 0.031 to 0.063 mg/L, confirming the non-interchangeability of these compounds [1]. Based on a comprehensive review, delamanid has lower MICs and higher mycobacterial load reductions at lower drug concentrations and doses compared with pretomanid in both in vitro and preclinical in vivo models [2].

antimicrobial susceptibility testing minimum inhibitory concentration MDR-TB XDR-TB

Non-Universal Cross-Resistance: Clinical Isolates Resistant to One Nitroimidazole May Retain Susceptibility to the Other

Despite sharing the F420-dependent Ddn activation pathway, delamanid and pretomanid do not exhibit universal cross-resistance [1]. Certain M. tuberculosis clinical isolates have been described that are resistant to either delamanid or pretomanid, but with preserved susceptibility to the other compound [1]. This phenomenon implies that these two nitroimidazoles could potentially replace one another in certain regimens when resistance to one compound is documented, making both compounds clinically essential rather than redundant [1]. However, more recent mutagenesis studies indicate extensive DLM-PMD cross-resistance can occur, with most resistant isolates exhibiting high-level resistance (MIC ≥ 32 arbitrary units) [2], underscoring the complexity of resistance patterns.

cross-resistance drug susceptibility testing resistance mutations MDR-TB

Unique Albumin-Dependent Metabolism Reduces CYP-Mediated Drug-Drug Interaction Liability vs. Hepatically Metabolized Comparators

Delamanid undergoes primary metabolism via plasma albumin to form the major metabolite DM-6705 (M1) through cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety, rather than relying primarily on hepatic cytochrome P450 enzymes [1]. This non-hepatic metabolic pathway distinguishes delamanid from most antimycobacterial agents and from pretomanid, which undergoes more extensive hepatic metabolism. Population pharmacokinetic modeling from the DELIBERATE trial (n=52 participants) confirmed that plasma albumin concentrations did not significantly impact delamanid metabolism, and coadministration with bedaquiline produced no clinically meaningful drug-drug interaction [2]. Subsequent metabolism of DM-6705 involves CYP3A4-mediated hydroxylation, but the primary clearance mechanism via albumin minimizes susceptibility to CYP-mediated interactions [1]. The predicted terminal half-life of delamanid was 15.1 hours, while its main metabolite DM-6705 exhibited a substantially longer half-life of 7.8 days [2].

pharmacokinetics drug metabolism albumin CYP3A4 drug-drug interactions

Significant Mortality Reduction with Extended Delamanid Treatment Duration in MDR/XDR-TB

In a 24-month observational follow-up study of patients from the randomized placebo-controlled delamanid trial, treatment with delamanid for ≥6 months was associated with significantly improved outcomes compared to short-duration or no delamanid exposure [1]. Among 421 patients with follow-up data, favorable outcomes were observed in 143 of 192 patients (74.5%) who received delamanid for ≥6 months, compared to 126 of 229 patients (55.0%) who received delamanid for ≤2 months or no delamanid [1]. Most notably, mortality was reduced to 1.0% in the long-term delamanid group versus 8.3% in the short-term/no delamanid group (p<0.001), and treatment benefit was also demonstrated among patients with extensively drug-resistant TB [1].

treatment outcomes mortality reduction MDR-TB XDR-TB clinical efficacy

Low Acquired Resistance Rate to Delamanid Among MDR-TB Isolates in High-Burden Settings

In a molecular characterization study of 339 M. tuberculosis isolates from southwest China collected between 2014 and 2016, 88 isolates (26.0%) were confirmed as MDR-TB [1]. Among these MDR-TB isolates, the resistance rate to delamanid was 4.5% (4/88), which was substantially lower than resistance to levofloxacin (50.0%, 44/88) and moxifloxacin (38.6%, 34/88) [1]. Resistance rates to linezolid (4.5%, 4/88) and clofazimine (3.4%, 3/88) were similarly low, while bedaquiline demonstrated the lowest resistance rate at 2.3% (2/88) [1]. Of the four delamanid-resistant isolates, one carried a mutation in codon 318 of the fbiC gene and two had mutations in codon 81 of the ddn gene [1].

acquired drug resistance MDR-TB surveillance drug susceptibility testing resistance mutations

WHO Inclusion in 6-Month Regimen for BPaLM/BPaL-Ineligible MDR/RR-TB Patients

The 2024 WHO Rapid Communication on drug-resistant TB treatment includes a new 6-month regimen based on bedaquiline (B), delamanid (D), and linezolid (L) in combination with either levofloxacin (Lfx) or clofazimine (C) [1]. These regimens are positioned as alternative treatment options for MDR/RR-TB patients who are not eligible to receive the BPaLM/BPaL (bedaquiline, pretomanid, linezolid, moxifloxacin) regimen [1]. The inclusion of delamanid in these newly WHO-recommended regimens expands the global formulary for drug-resistant TB and provides an evidence-based treatment pathway for patients with contraindications to or resistance against fluoroquinolones or pretomanid-containing regimens [2].

WHO guidelines MDR-TB treatment regimen bedaquiline linezolid shorter regimen

Delamanid CAS 681492-22-8: High-Impact Scientific and Industrial Application Scenarios


In Vitro Susceptibility Testing Panel for MDR/XDR-TB Clinical Isolates with Discordant Nitroimidazole Resistance Patterns

Research and clinical microbiology laboratories should include delamanid alongside pretomanid in routine drug susceptibility testing (DST) panels for MDR/XDR-TB isolates. The evidence that certain clinical isolates exhibit resistance to one nitroimidazole while retaining susceptibility to the other [5] makes exclusive reliance on a single nitroimidazole DST result clinically hazardous. Delamanid MIC testing against a panel of well-characterized clinical isolates enables accurate determination of the compound's activity spectrum and informs regimen individualization. The EUCAST clinical breakpoint for delamanid susceptibility is ≤0.06 mg/L, and laboratories should validate their testing methodology against this standard [5].

PK/PD Modeling of Albumin-Mediated Metabolism in Special Populations

Delamanid's primary metabolism via plasma albumin rather than hepatic CYP enzymes creates unique opportunities for pharmacokinetic/pharmacodynamic (PK/PD) research in populations with altered albumin homeostasis [5]. Investigators studying TB-HIV co-infection, malnutrition, hepatic impairment, or pregnancy-associated hypoalbuminemia can leverage delamanid's albumin-dependent clearance pathway as a model system. Population PK parameters from the DELIBERATE trial—including parent half-life of 15.1 hours, DM-6705 half-life of 7.8 days, and mean absorption time of 1.45 hours—provide validated baseline values for exposure-response modeling [6]. The finding that plasma albumin concentrations did not significantly impact delamanid metabolism in the studied population warrants further investigation in cohorts with more severe hypoalbuminemia [6].

Formulary Management for MDR-TB Programs with Fluoroquinolone-Resistant Populations

National TB programs and hospital formularies serving regions with documented high fluoroquinolone resistance rates (e.g., levofloxacin resistance 50.0%, moxifloxacin resistance 38.6% as observed in southwest China) should prioritize delamanid procurement [5]. Delamanid's observed resistance rate of 4.5% in the same high-burden setting makes it a more durable therapeutic option than fluoroquinolones for empiric MDR-TB treatment pending DST results [5]. The WHO-recommended 6-month BDLfx/BDC regimen containing delamanid provides an evidence-based, all-oral, shorter-course alternative for patients ineligible for BPaLM/BPaL due to fluoroquinolone resistance or intolerance [6]. Program managers should incorporate delamanid into national essential medicines lists and quantify procurement needs based on local MDR-TB burden and fluoroquinolone resistance prevalence data.

Mechanistic Studies of F420-Dependent Prodrug Activation and Resistance Emergence

Delamanid serves as a critical probe compound for investigating F420-dependent prodrug activation pathways in mycobacteria. The identification of resistance-associated mutations in ddn (codon 81), fbiC (codon 318), fgd1, fbiA, and fbiB genes provides a molecular framework for studying structure-activity relationships and predicting cross-resistance patterns [5]. Researchers can utilize delamanid alongside pretomanid to dissect the contributions of specific F420 biosynthesis enzymes to differential nitroimidazole susceptibility, as evidenced by isolates exhibiting discordant resistance phenotypes [6]. This comparative mechanistic work informs the rational design of next-generation nitroimidazole analogs with improved resistance profiles and may identify combination strategies that suppress the emergence of high-level cross-resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delamanid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.